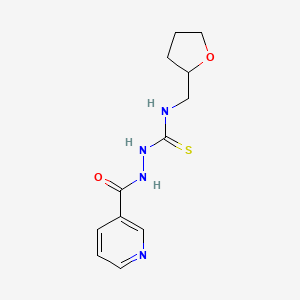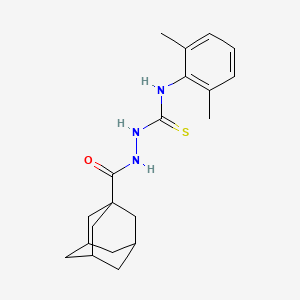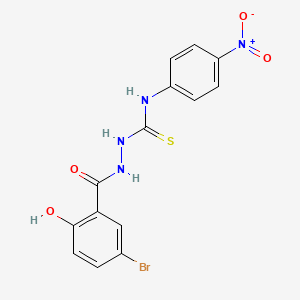![molecular formula C15H16ClN3OS B4115784 N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4115784.png)
N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide
説明
N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors and is currently being investigated for its ability to treat various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. JAK enzymes are responsible for activating a variety of cytokines and growth factors that are involved in the immune response. By inhibiting JAK activity, N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide can reduce the production of these cytokines and growth factors, which can lead to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines and growth factors that are involved in the immune response, which can lead to a reduction in inflammation and tissue damage. It has also been shown to reduce the activation and proliferation of immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has a number of advantages for use in lab experiments. It is a potent and selective JAK inhibitor, which makes it a valuable tool for studying the role of JAK enzymes in various biological processes. It has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models of disease.
One limitation of N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide is that it is not specific to a single JAK enzyme. It inhibits the activity of all four JAK enzymes, which can make it difficult to determine the specific role of each enzyme in a given biological process. Additionally, N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK enzymes. This could help to better understand the specific roles of each JAK enzyme in various biological processes.
Another area of interest is the investigation of N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide in combination with other drugs for the treatment of autoimmune diseases. Combination therapy has been shown to be effective in some cases, and the use of N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide in combination with other drugs could lead to improved outcomes for patients.
Finally, there is interest in investigating the potential therapeutic applications of N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide in other diseases, such as cancer and infectious diseases. The role of JAK enzymes in these diseases is not well understood, but N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide could be a valuable tool for investigating their involvement.
科学的研究の応用
N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses. By inhibiting JAK activity, N-(3-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide can reduce inflammation and prevent damage to tissues in the body.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-7-10(2)18-15(17-9)21-11(3)14(20)19-13-6-4-5-12(16)8-13/h4-8,11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQUGHFIXJCIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4115707.png)
![2-[(2-methyl-4-quinolinyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115715.png)
![2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115722.png)

![7-chloro-2-[2-(diethylamino)ethyl]-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115732.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115739.png)
![1-(diphenylmethyl)-4-[(4-ethoxyphenyl)carbonothioyl]piperazine](/img/structure/B4115747.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-nitrophenyl)urea](/img/structure/B4115751.png)
![N-(2-methoxyethyl)-2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4115755.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1-(3-methoxyphenyl)propan-2-amine](/img/structure/B4115770.png)
![methyl 6-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4115776.png)
![2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4115803.png)

